3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one
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Overview
Description
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group, a nitrophenyl diazenyl group, and a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one can be achieved through a series of organic reactions. One efficient method involves the Cu-promoted C–H activation, nitroalkylation, and intramolecular cyclization tandem processes. This method utilizes 8-aminoquinoline-assisted coupling of benzamides with nitroalkanes, followed by C–H activation, nitroalkylation, and intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow microreactor systems may also be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime ethers.
Reduction: The nitrophenyl diazenyl group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl diazenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include oxime ethers, amines, and substituted derivatives of the original compound .
Scientific Research Applications
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and supramolecular assemblies.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl diazenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyimino-1-isoindolinones: These compounds share the hydroxyimino group and have similar reactivity.
Trifluoromethylated hydroxyimino tetrahydrobenzofuranones: These compounds also contain a hydroxyimino group and are used in similar applications
Uniqueness
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
181359-63-7 |
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Molecular Formula |
C15H10N4O4 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
3-hydroxyimino-2-[(3-nitrophenyl)diazenyl]inden-1-one |
InChI |
InChI=1S/C15H10N4O4/c20-15-12-7-2-1-6-11(12)13(18-21)14(15)17-16-9-4-3-5-10(8-9)19(22)23/h1-8,14,21H |
InChI Key |
PESPDIAXJKNIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C(C2=O)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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